Rapidity of Onset: IV Elinogrel vs. Oral Clopidogrel in Acute Antiplatelet Effect
In the acute phase of the INNOVATE-PCI trial, an intravenous (IV) bolus of elinogrel (120 mg) achieved significantly greater platelet inhibition than a loading dose of clopidogrel (300-600 mg oral) within 30 minutes of administration [1].
| Evidence Dimension | Time to achieve significant platelet inhibition (pharmacodynamic onset) |
|---|---|
| Target Compound Data | Significantly greater inhibition by 30 minutes post-dose (P<0.025) |
| Comparator Or Baseline | Clopidogrel: 300-600 mg oral loading dose (slower onset, maximum effect at >2 hours) |
| Quantified Difference | Statistically significant difference (P<0.025) at 30 minutes, 2 hours, and 20 hours, favoring elinogrel for rapid inhibition |
| Conditions | Phase II clinical trial (INNOVATE-PCI) in 652 patients undergoing nonurgent PCI. Elinogrel 120 mg IV bolus vs. Clopidogrel 300-600 mg PO loading dose. |
Why This Matters
For procurement decisions related to in vivo models of acute thrombosis or peri-procedural antiplatelet therapy, elinogrel's IV formulation provides a significantly more rapid onset of action than oral clopidogrel, which is critical for time-sensitive experimental protocols.
- [1] MedPage Today. ESC: Novel Antiplatelet Shows Promise. Published August 30, 2010. (Data presented at ESC Congress 2010). View Source
